

Technical Support Center: Analysis of the Foliglurax Phase 2 (AMBLEM) Trial

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Foliglurax

Cat. No.: B1653653

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This technical support guide provides a detailed analysis of the Phase 2 clinical trial for **Foliglurax** (PTX002331), an investigational therapy for Parkinson's disease. It is intended for researchers, scientists, and drug development professionals seeking to understand the trial's design, outcomes, and the reasons for its discontinuation.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the **Foliglurax** Phase 2 (AMBLEM) trial?

The primary objective of the Phase 2 AMBLEM trial (NCT03162874) was to assess the efficacy and safety of **Foliglurax** as an add-on therapy to levodopa.^{[1][2]} The trial aimed to determine if **Foliglurax** could reduce "off" periods (the primary endpoint) and levodopa-induced dyskinesia (a key secondary endpoint) in individuals with Parkinson's disease experiencing motor complications.^{[1][2][3]}

Q2: Why did the **Foliglurax** Phase 2 trial fail to meet its primary endpoint?

The trial failed because it did not demonstrate a statistically significant improvement on its primary endpoint when compared to placebo. While there were dose-dependent reductions in the daily awake "off" time for patients receiving **Foliglurax**, the difference between the treatment groups and the placebo group was not large enough to be statistically significant. Consequently, the development program for **Foliglurax** was terminated in March 2020.

Q3: What is the proposed mechanism of action for **Foliglurax**?

Foliglurax is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). In Parkinson's disease, the loss of dopamine neurons leads to overactivity in certain neural pathways, including excessive glutamate transmission. By positively modulating mGluR4, **Foliglurax** was designed to reduce this glutamate release, aiming to restore a more balanced function in the brain circuits that control movement without directly acting on the dopamine system.

Q4: Was **Foliglurax** found to be safe and well-tolerated in the trial?

Yes, the treatment with **Foliglurax** was generally considered safe and well-tolerated, with no major safety signals identified during the study. The incidence of treatment-emergent adverse events (TEAEs) was comparable between the **Foliglurax** and placebo groups. Most adverse events were mild to moderate in severity.

Troubleshooting Guide: Clinical Trial Interpretation

Issue: Observed clinical effect is not statistically significant versus placebo.

When a drug shows a biological effect that does not meet the threshold for statistical significance in a clinical trial, researchers should consider the following potential causes:

- **Possible Cause 1: Insufficient Efficacy of the Molecule:** The primary reason for the trial's failure is that **Foliglurax**'s effect on reducing "off" time was not potent enough to be distinguished from the placebo response. The difference in change from baseline versus placebo was only 0.27 hours for the low dose and 0.44 hours for the high dose.
- **Possible Cause 2: Significant Placebo Effect:** The placebo group demonstrated a notable reduction in "off" time (0.29 hours from baseline), which narrowed the therapeutic window for demonstrating a statistically significant benefit of the active drug. This is a common challenge in Parkinson's disease trials.
- **Possible Cause 3: Discrepancy Between Preclinical and Clinical Models:** **Foliglurax** showed promise in several animal studies of Parkinson's disease. The failure to replicate these results in human subjects highlights the translational gap that often exists between preclinical models and complex human neurodegenerative diseases.

- Possible Cause 4: Trial Design and Endpoints: While the primary endpoint (change in "off" time) is a standard measure, its reliance on patient diaries can introduce variability. The 28-day treatment period may also have been insufficient to observe the maximum potential benefit of the drug.

Data Presentation

Table 1: Primary Endpoint Results - Change in Daily Awake "OFF" Time

Treatment Group	Mean Change from Baseline (Hours)	Difference vs. Placebo (Hours)	Statistical Significance
Placebo	-0.29	N/A	N/A
Foliglurax (10 mg)	-0.55	-0.27	Not Met
Foliglurax (30 mg)	-0.72	-0.44	Not Met

Table 2: Additional Efficacy and Safety Data

Metric	Placebo	Foliglurax (10 mg)	Foliglurax (30 mg)
Patients with ≥ 1 hour decrease in "OFF" time	30.4%	31.1%	44.7%
Unified Dyskinesia Rating Scale (UDysRS)	No significant difference vs. placebo	No significant difference vs. placebo	No significant difference vs. placebo
Treatment-Emergent Adverse Events (TEAEs)	42.3%	52.8%	50.0%
Most Common TEAEs	N/A	On and off symptoms, dyskinesia, headache	On and off symptoms, dyskinesia, headache

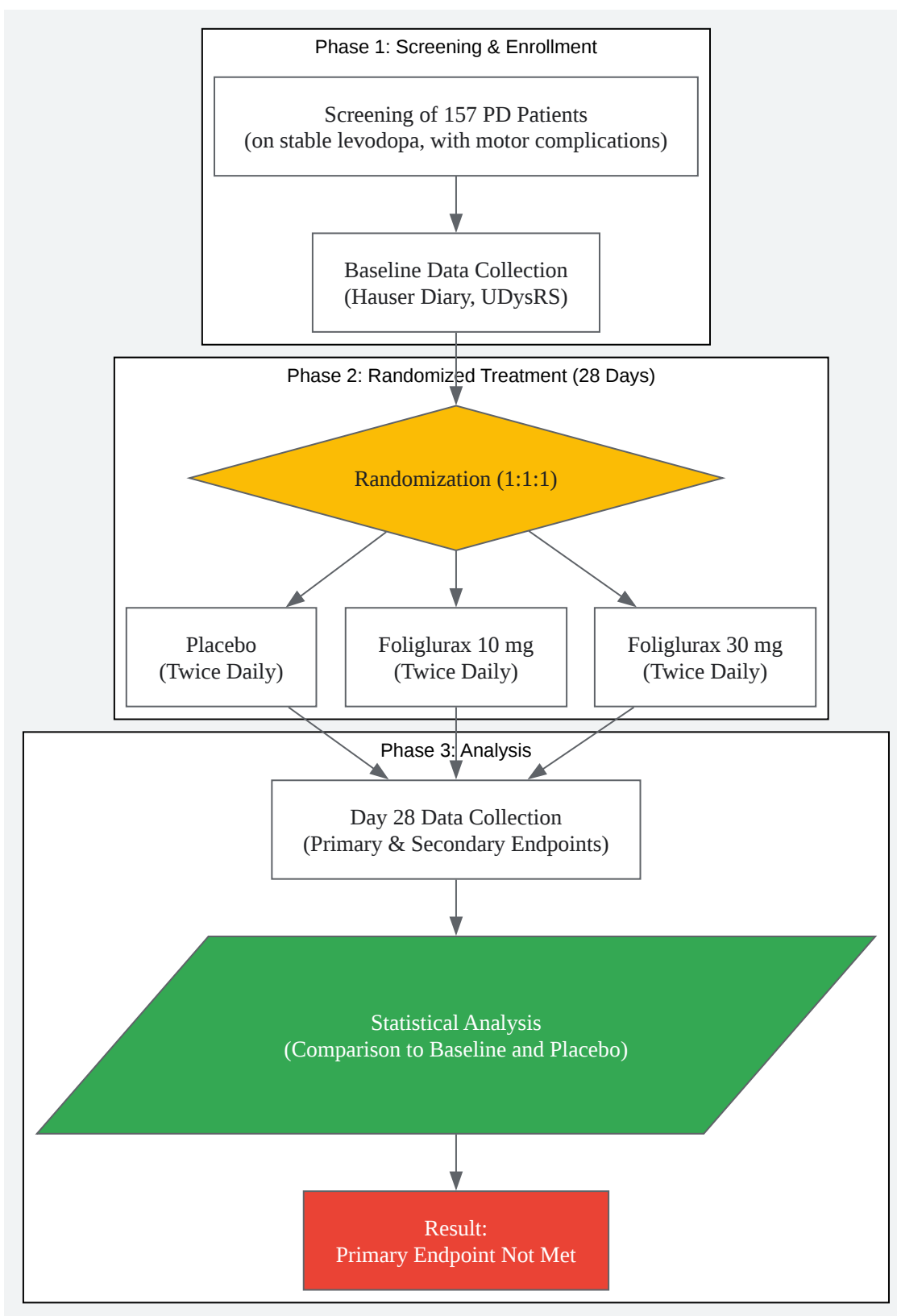
Experimental Protocols

AMBLEM Phase 2 Trial Methodology

- **Study Design:** A 28-day, multicenter, randomized, double-blind, placebo-controlled, proof-of-concept clinical trial.
- **Patient Population:** The study enrolled 157 patients diagnosed with idiopathic Parkinson's disease for at least three years. Participants were on a stable regimen of levodopa-based therapy but were still experiencing motor complications, including "off" time and dyskinesia.
- **Intervention:** Patients were randomly assigned to one of three groups:
 - **Foliglurax** 10 mg, administered orally twice daily.
 - **Foliglurax** 30 mg, administered orally twice daily.
 - Placebo, administered orally twice daily. The treatment was given as an adjunct to the patient's existing levodopa therapy for a period of 28 days, which was followed by a 14-day follow-up period.
- **Primary Endpoint:** The primary outcome measure was the change from baseline to day 28 in the total daily awake "off" time, as recorded by patients in Hauser diaries.
- **Secondary Endpoints:** Key secondary measures included the change from baseline in dyskinesia severity, assessed using the Unified Dyskinesia Ratings Scale (UDysRS).

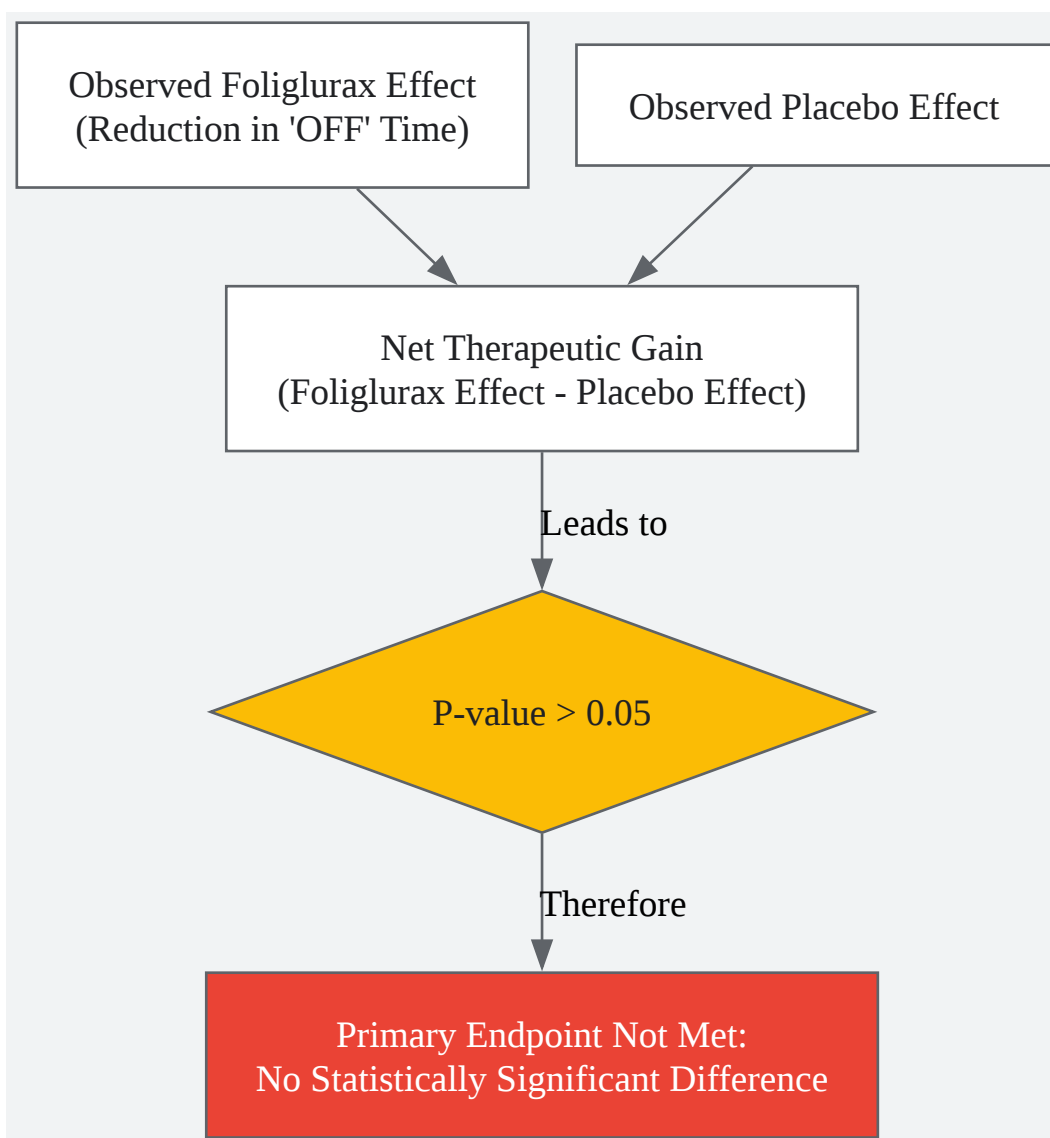
Visualizations

Caption: Proposed mechanism of action for **Foliglurax** in Parkinson's disease.



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Caption: High-level workflow of the AMBLED Phase 2 clinical trial.



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Caption: Logical relationship explaining the primary endpoint failure.

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- To cite this document: BenchChem. [Technical Support Center: Analysis of the Foliglurax Phase 2 (AMBLEMED) Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1653653#why-did-the-foliglurax-phase-2-trial-fail-to-meet-its-primary-endpoint]

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